Ethyl 4-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-6-methyl-2-oxo-1,2-dihydropyrimidine-5-carboxylate
Description
Ethyl 4-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-6-methyl-2-oxo-1,2-dihydropyrimidine-5-carboxylate is a pyrimidine-thiazole hybrid compound characterized by a dihydropyrimidinone core substituted with a benzothiazole-linked thioether moiety. This structure combines pharmacophoric elements of pyrimidines (known for diverse bioactivity) and benzothiazoles (noted for anticancer and antimicrobial properties).
Properties
CAS No. |
946209-66-1 |
|---|---|
Molecular Formula |
C17H16N4O4S2 |
Molecular Weight |
404.46 |
IUPAC Name |
ethyl 4-[2-(1,3-benzothiazol-2-ylamino)-2-oxoethyl]sulfanyl-6-methyl-2-oxo-1H-pyrimidine-5-carboxylate |
InChI |
InChI=1S/C17H16N4O4S2/c1-3-25-15(23)13-9(2)18-16(24)21-14(13)26-8-12(22)20-17-19-10-6-4-5-7-11(10)27-17/h4-7H,3,8H2,1-2H3,(H,18,21,24)(H,19,20,22) |
InChI Key |
NDYMCCWKHUFIHF-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(NC(=O)N=C1SCC(=O)NC2=NC3=CC=CC=C3S2)C |
solubility |
not available |
Origin of Product |
United States |
Mechanism of Action
Biological Activity
Ethyl 4-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-6-methyl-2-oxo-1,2-dihydropyrimidine-5-carboxylate is a complex organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article will explore the compound's synthesis, biological properties, and potential therapeutic applications based on various research findings.
Structure and Synthesis
The compound features a benzo[d]thiazole moiety, which is known for its pharmacological significance. The synthesis of such compounds often involves multi-step reactions that incorporate thiazole and pyrimidine derivatives, allowing for the introduction of various functional groups that enhance biological activity. The general synthetic pathway includes:
- Formation of Thiazole Ring : Using appropriate precursors to create the thiazole structure.
- Pyrimidine Derivative Synthesis : Incorporating the pyrimidine ring through cyclization reactions.
- Functionalization : Attaching ethyl and carboxylate groups to enhance solubility and bioactivity.
Antitumor Activity
Research indicates that derivatives of benzo[d]thiazole, including the target compound, exhibit significant antitumor properties . For example, studies have shown that compounds with similar structures can inhibit tumor growth by interfering with cell cycle progression and inducing apoptosis in cancer cells. The inhibition of carbonic anhydrase (CA IX), a tumor-associated isozyme, has been highlighted as a mechanism through which these compounds exert their anticancer effects .
Antimicrobial Properties
The compound has also demonstrated potent antimicrobial activity against various pathogens. In vitro studies indicate that it effectively inhibits the growth of bacteria and fungi, making it a candidate for further development as an antimicrobial agent . The minimal inhibitory concentration (MIC) values for certain derivatives have shown effectiveness comparable to established antibiotics.
Antioxidant and Anti-inflammatory Effects
This compound also exhibits antioxidant properties , which are crucial for mitigating oxidative stress-related diseases. Its anti-inflammatory effects have been observed in various models, suggesting potential applications in treating inflammatory conditions .
Case Studies
- Anticonvulsant Activity : A related compound demonstrated significant anticonvulsant effects in animal models, suggesting that modifications to the benzo[d]thiazole structure can lead to enhanced neurological activity .
- In Vivo Efficacy : In experimental models of autoimmune diseases, compounds similar to the target molecule showed promising results in reducing symptoms and improving health outcomes, indicating their potential as therapeutic agents .
Research Findings Summary
Scientific Research Applications
Antimicrobial Potential
Research indicates that compounds with similar structural frameworks to ethyl 4-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-6-methyl-2-oxo-1,2-dihydropyrimidine-5-carboxylate exhibit significant antimicrobial properties. Studies have shown that derivatives of thiazole and pyrimidine can effectively combat various pathogens, including bacteria and fungi. The compound’s thiazole group is particularly noteworthy for its potential to disrupt microbial cell walls.
Cytotoxicity and Anticancer Activity
Preliminary investigations suggest that this compound may possess anticancer properties. Related compounds containing thiazole and pyrimidine derivatives have been studied for their ability to inhibit tumor cell growth through mechanisms such as apoptosis induction and cell cycle arrest. The following mechanisms are proposed for its cytotoxic effects:
- Enzyme Inhibition: Targeting key enzymes involved in cancer metabolism.
- DNA Interaction: Potential intercalation with DNA, disrupting replication processes.
- Reactive Oxygen Species Generation: Inducing oxidative stress, leading to apoptosis.
Study on Antimicrobial Efficacy
A study conducted on thiazole derivatives indicated that certain compounds demonstrated significant activity against both Gram-positive and Gram-negative bacteria. The research emphasized the importance of structural features in enhancing antimicrobial potency. This compound's structural similarities suggest it may exhibit comparable antimicrobial activities.
Investigation of Cytotoxic Effects
Research into the cytotoxic effects of pyrimidine-based compounds revealed that several derivatives induced apoptosis in cancer cell lines. Assays such as MTT and flow cytometry were utilized to assess cell viability and apoptosis rates. Future research should focus on evaluating the specific cytotoxic potential of this compound across various cancer models.
Comparison of Biological Activities of Related Compounds
| Compound Name | Structure | Antimicrobial Activity | Cytotoxicity | Mechanism |
|---|---|---|---|---|
| Ethyl 4-(...) | TBD | TBD | TBD | TBD |
| Benzothiazole Derivative | TBD | Positive | Moderate | Enzyme Inhibition |
| Thiazole Hydrazone | TBD | Positive | High | DNA Intercalation |
TBD = To Be Determined
Comparison with Similar Compounds
Comparison with Similar Compounds
Below is a comparative analysis:
Table 1: Structural and Functional Comparison
Key Findings from Structural Comparisons
Substituent Effects on Bioactivity: The benzothiazole-2-ylamino group in the target compound may enhance DNA intercalation or enzyme inhibition compared to imidazothiazole (Compound 3) or pyrazole (Compound in ) substituents. Benzothiazoles are known to inhibit topoisomerases and tubulin polymerization . Thioether vs. Benzylidene Linkages: The thioethyl bridge in the target compound likely improves metabolic stability relative to the benzylidene group in , which may be prone to oxidation.
In contrast, the 4-(methylthio)phenyl substituents in introduce sulfur-based hydrophobicity, which may enhance membrane penetration.
Molecular Weight and Solubility: The target compound (MW 407.47) is lighter than derivatives with bulky aryl groups (e.g., , MW 496.70), suggesting better solubility and oral bioavailability. However, the absence of polar groups (e.g., -OH, -NH₂) may limit aqueous solubility compared to pyrimidinones with hydroxyl substituents .
Research Trends and Gaps
- Anticancer Potential: Compounds like and demonstrate that pyrimidine-thiazole hybrids exhibit cytotoxicity via apoptosis induction. The target compound’s benzothiazole-thioether moiety could similarly target cancer cell redox systems or proteasomes.
- Antimicrobial Activity : The pyrazole-substituted analog in showed antitubercular activity, suggesting that the target compound’s benzothiazole group might also disrupt mycobacterial cell wall synthesis.
- Synthetic Feasibility : The target compound’s synthesis may face challenges in regioselective thioether formation, requiring optimized conditions (e.g., ZnCl₂ catalysis as in ).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
